1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol is a chemical compound characterized by its unique structural features, including a cyclobutane ring fused to a cyclopropyl group with an aminomethyl substituent. This compound has garnered attention in various fields of organic chemistry due to its potential applications in medicinal chemistry and synthetic organic processes.
The compound can be sourced from various chemical databases, including PubChem, which provides extensive data on its molecular structure, synthesis methods, and potential applications in scientific research.
This compound is classified as an organic amine and falls under the category of cyclobutane derivatives. Its structural complexity makes it of interest in studies related to cycloalkanes and their reactivity.
The synthesis of 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol can be approached through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity. Recent advancements in synthetic methodologies, including the use of transition metal catalysis and organocatalysis, have improved the efficiency of these transformations.
The molecular formula for 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol is . Its structure can be represented using various notations:
InChI=1S/C11H21NO/c13-11(6-5-7-11)10-12-8-3-1-2-4-9-12/h13H,1-10H2
C1CCCN(CC1)CC2(CCC2)O
The molecular weight is approximately . The compound features a hydroxyl group (-OH), contributing to its solubility and reactivity profile in organic solvents.
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol is capable of undergoing several chemical reactions:
The reactivity of this compound is influenced by the strain inherent in its cyclic structures, making it susceptible to various electrophilic and nucleophilic attacks.
The mechanisms involving 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol primarily revolve around its interactions with biological targets or other chemical species:
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol has potential applications in:
This compound's unique properties make it a valuable subject for ongoing research in synthetic organic chemistry and drug development.
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: